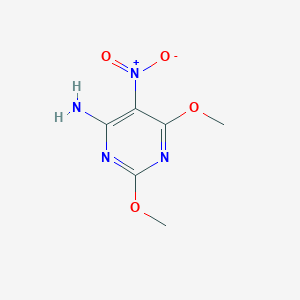
tert-Pentylcyclohexane
Overview
Description
tert-Pentylcyclohexane, also known as 2-Methyl-2-butanylcyclohexane, is an organic compound with the molecular formula C11H22. It is a cyclohexane derivative where a tert-pentyl group is attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Pentylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with tert-pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the hydrogenation of tert-pentylcyclohexene using a palladium catalyst. This reaction is carried out under high pressure and temperature to achieve complete hydrogenation.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Pentylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-pentylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane and tert-pentyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the tert-pentyl group is replaced by other functional groups. For example, halogenation can occur using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: tert-Pentylcyclohexanol
Reduction: Cyclohexane and tert-pentyl alcohol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
tert-Pentylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving lipid membranes and their interactions with various compounds.
Medicine: Research is being conducted to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: this compound is used in the production of specialty chemicals and as a component in certain lubricants and coatings.
Mechanism of Action
The mechanism of action of tert-Pentylcyclohexane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or an electrophile depending on the reaction conditions. The tert-pentyl group provides steric hindrance, which influences the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
tert-Pentylcyclohexane can be compared with other similar compounds such as:
tert-Butylcyclohexane: Similar in structure but with a tert-butyl group instead of a tert-pentyl group. It has different steric and electronic properties.
Cyclohexylmethane: Lacks the tert-pentyl group, resulting in different reactivity and applications.
Cyclohexane: The parent compound without any alkyl substitution, used as a reference in many studies.
The uniqueness of this compound lies in its specific steric and electronic properties imparted by the tert-pentyl group, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2-methylbutan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-11(2,3)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOYZKPYPRYIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291215 | |
| Record name | tert-Pentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31797-64-5 | |
| Record name | tert-Pentylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Pentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Pentylcyclohexane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF2H546947 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


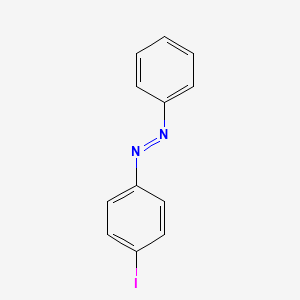
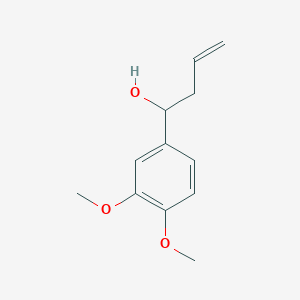
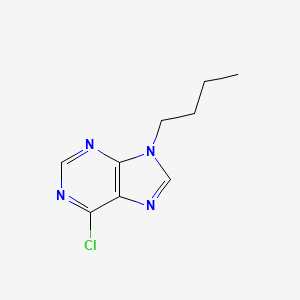
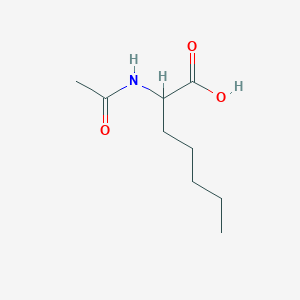


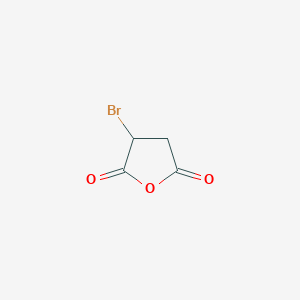

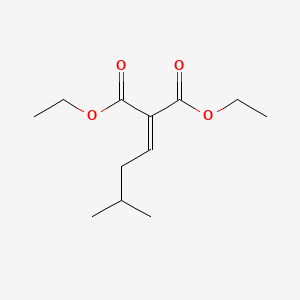
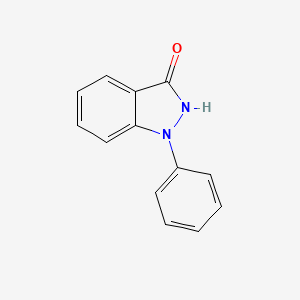

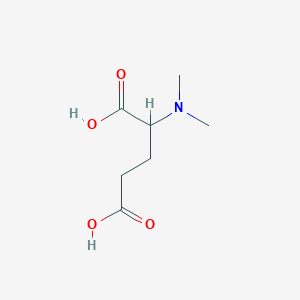
![4-[[4-(Dimethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-dimethylaniline](/img/structure/B1619095.png)
